molecular formula C18H10N2 B1661996 Indolo[2,3-a]carbazole CAS No. 60511-85-5

Indolo[2,3-a]carbazole

Cat. No.: B1661996
CAS No.: 60511-85-5
M. Wt: 254.3 g/mol
InChI Key: FQKSBRCHLNOAGY-UHFFFAOYSA-N
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Scientific Research Applications

Indolo[2,3-a]carbazole has a wide range of scientific research applications due to its diverse biological properties :

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used to investigate cellular processes and pathways, particularly those related to cancer and microbial infections.

    Medicine: this compound and its derivatives are explored for their potential as antitumor, antibacterial, antifungal, and antiviral agents.

    Industry: The compound’s unique properties make it useful in developing new materials and pharmaceuticals.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolo[2,3-a]carbazole can be achieved through several methods. One common approach involves the construction of the central carbocyclic ring from 2,2’-biindoles. This can be done using palladium-catalyzed oxidative cyclization with alkynes, reductive cyclization with hydrazine, or ruthenium-catalyzed ring-closing metathesis . Another method is the intramolecular McMurry coupling, which involves the reductive coupling of carbonyl compounds induced by low-valent titanium .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the chemical synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: Indolo[2,3-a]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reductive reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can be performed using reagents such as halogens or sulfonyl chlorides under appropriate conditions.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the this compound structure.

Comparison with Similar Compounds

  • Indolo[2,3-b]carbazole
  • Indolo[2,3-c]carbazole
  • Indolo[3,2-a]carbazole
  • Indolo[3,2-b]carbazole

Each of these isomers has a different arrangement of the indole and carbazole rings, leading to variations in their chemical and biological properties. Indolo[2,3-a]carbazole is unique due to its specific ring structure, which contributes to its distinct reactivity and biological activity.

Properties

IUPAC Name

indolo[2,3-a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2/c1-3-7-15-11(5-1)13-9-10-14-12-6-2-4-8-16(12)20-18(14)17(13)19-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKSBRCHLNOAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=C4C5=CC=CC=C5N=C4C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619351
Record name Indolo[2,3-a]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60511-85-5
Record name Indolo[2,3-a]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolo[2,3-a]carbazole
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Indolo[2,3-a]carbazole
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Indolo[2,3-a]carbazole
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Indolo[2,3-a]carbazole
Reactant of Route 5
Indolo[2,3-a]carbazole
Reactant of Route 6
Indolo[2,3-a]carbazole

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